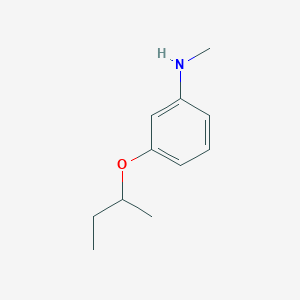

3-(Sec-butoxy)-N-methylaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-butan-2-yloxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-9(2)13-11-7-5-6-10(8-11)12-3/h5-9,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBXQFUTDVLWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Sec Butoxy N Methylaniline

Regioselective and Stereoselective Synthesis of the 3-(Sec-butoxy) Moiety

The introduction of the sec-butoxy group onto the aromatic ring at the meta-position relative to the N-methylamino group is a critical step. This is typically achieved via the etherification of a corresponding phenol (B47542) (e.g., N-methyl-3-aminophenol) or by the coupling of an aryl halide (e.g., 3-bromo-N-methylaniline) with sec-butanol. The regioselectivity is dictated by the substitution pattern of the starting aromatic precursor.

Modern organic synthesis heavily relies on transition metal catalysis to form carbon-heteroatom bonds under mild conditions with broad functional group tolerance. The formation of the aryl-oxygen bond in the target molecule is well-suited to these methods.

Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig amination's etherification counterpart, has become a cornerstone for aryl ether synthesis. acs.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The most challenging couplings often involve unactivated, electron-rich aryl halides and primary or secondary alcohols, which can be prone to side reactions like β-hydride elimination. nih.gov

The development of specialized biaryl phosphine ligands has been crucial for overcoming these challenges, enabling reactions to proceed under milder conditions with higher yields. nih.gov For the synthesis of 3-(sec-butoxy)-N-methylaniline, this would involve coupling a derivative like 3-bromo-N-methylaniline with sec-butanol.

Table 1: Representative Conditions for Palladium-Catalyzed O-Arylation

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) | nih.gov |

| Ligand | Biaryl phosphines (e.g., L2, L8) | Stabilizes Pd, facilitates oxidative addition and reductive elimination | nih.gov |

| Base | K₃PO₄, Cs₂CO₃, NaOtBu | Deprotonates the alcohol | researchgate.net |

| Aryl Halide | Aryl bromides, chlorides | Electrophilic coupling partner | nih.gov |

| Alcohol | sec-Butanol | Nucleophilic coupling partner | nih.gov |

| Solvent | Toluene, Dioxane | Reaction medium | researchgate.net |

| Temperature | Room Temperature to 120 °C | Affects reaction rate | nih.govresearchgate.net |

This table is interactive and can be sorted.

Research has demonstrated that for activated, electron-deficient aryl halides, commercially available ligands are often effective. However, for unactivated electrophiles like a substituted bromobenzene, newly designed hybrid biaryl phosphine ligands can significantly improve conversion and yield. nih.gov

The Ullmann condensation is a classical method for forming diaryl ethers, traditionally requiring stoichiometric copper and high temperatures (often >200 °C). organic-chemistry.org Modern advancements have transformed this into a milder, catalytic process. These contemporary Ullmann-type reactions utilize a catalytic amount of a copper(I) salt (commonly CuI), a ligand, a base, and a polar aprotic solvent. rhhz.netnih.gov

The role of the ligand is critical in stabilizing the copper catalyst and facilitating the coupling, allowing for significantly lower reaction temperatures (80–110 °C). nih.gov A variety of ligands have been developed, including phenols, diamines, and salicylaldimines, which have proven effective in promoting the O-arylation of phenols with aryl halides. rhhz.net In the context of synthesizing the target molecule, one would couple an activated 3-halophenol derivative with sec-butanol or, more commonly, 3-aminophenol (B1664112) with a sec-butyl halide followed by N-methylation, or couple an N-methyl-3-haloaniline with sec-butanol.

Table 2: Key Components in Modern Copper-Catalyzed Ullmann Ether Synthesis

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Copper(I) Source | CuI, Cu₂O | Catalyst | rhhz.netrsc.org |

| Ligand | Salicylaldimines, 1,10-Phenanthroline derivatives | Accelerates catalysis, enables lower temperatures | rhhz.netrsc.org |

| Base | K₃PO₄, Cs₂CO₃ | Deprotonates phenol/alcohol | rhhz.net |

| Substrates | Aryl iodides, Aryl bromides, Phenols | Coupling partners | rhhz.net |

| Solvent | Dioxane, DMF, DMSO | High-boiling polar aprotic solvent | rhhz.netnih.gov |

This table is interactive and can be sorted.

Studies have shown that the choice of ligand can dramatically impact reaction efficiency, with certain salicylaldimine ligands providing excellent yields for the coupling of various phenols and aryl iodides. rhhz.net

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. A significant challenge in nickel-catalyzed C–O bond formation has been the difficult reductive elimination step from a Ni(II) alkoxide intermediate. princeton.edu A breakthrough in this area involves the synergistic merger of nickel catalysis with photoredox catalysis. princeton.edu

This dual catalytic system uses visible light to excite a photoredox catalyst (e.g., an iridium complex), which then oxidizes the Ni(II) intermediate to a transient Ni(III) species. This higher oxidation state readily undergoes C–O reductive elimination to form the desired aryl ether product. This method has proven highly general, working for a wide range of aryl bromides and alcohols, including those that are typically challenging. princeton.edu The reaction can even be applied to synthesize complex molecules like the antidepressant fluoxetine. princeton.edu

Table 3: Components of a Photoredox/Nickel Dual-Catalyzed Etherification

| Component | Example | Role in Catalytic Cycle | Reference |

|---|---|---|---|

| Nickel Catalyst | NiCl₂ · glyme | Precursor for the active Ni(0) species | princeton.edu |

| Photoredox Catalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Absorbs visible light, acts as a single-electron transfer agent | princeton.edu |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | Ligand for both Ni and Ir centers | princeton.edu |

| Base | K₃PO₄ | Deprotonates the alcohol | princeton.edu |

| Light Source | Blue LEDs | Excites the photoredox catalyst | princeton.edu |

This table is interactive and can be sorted.

The sec-butoxy group contains a chiral center, meaning this compound exists as a pair of enantiomers. While often sold as a racemic mixture, enantiomerically pure versions can be prepared using stereoselective methods.

One straightforward approach is a Williamson ether synthesis, reacting the sodium or potassium salt of N-methyl-3-aminophenol with an enantiomerically pure sec-butyl electrophile, such as (R)- or (S)-2-butyl tosylate. This reaction proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the chiral center.

A more advanced method for stereoselective C-O bond formation is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a pronucleophile (like a phenol) under mild, neutral conditions, typically using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). A key feature of the Mitsunobu reaction is the complete inversion of configuration at the alcohol's stereocenter. researchgate.net Therefore, reacting N-methyl-3-aminophenol with (S)-sec-butanol under Mitsunobu conditions would yield the (R)-enantiomer of this compound. The reaction has been successfully used for the synthesis of sterically hindered chiral tertiary alkyl-aryl ethers, demonstrating its power and reliability. researchgate.net

In line with the principles of green chemistry, significant effort has been directed toward developing more environmentally benign methods for aryl ether synthesis. Key strategies include the use of non-toxic solvents and reagents, and the development of catalytic systems that operate under mild conditions.

One prominent green approach is the use of water as a reaction solvent. rsc.orgorganic-chemistry.org Metal-free arylations of alcohols have been achieved using diaryliodonium salts in water with sodium hydroxide (B78521) as the base, avoiding transition metal catalysts entirely. organic-chemistry.org Additionally, copper-catalyzed protocols have been developed for the hydroxylation of aryl halides and subsequent one-pot tandem synthesis of alkyl aryl ethers in neat water, offering an excellent green alternative to traditional organic solvents. rsc.org

The use of greener reagents is another important aspect. Dimethyl carbonate (DMC) is recognized as an environmentally friendly methylating agent and has been used for the O-methylation of phenols in the presence of reusable zeolite catalysts. sciforum.net While not forming a sec-butyl ether, this demonstrates the principle of replacing toxic reagents like alkyl halides with greener alternatives. The use of heterogeneous, recyclable catalysts like zeolites also contributes to a more sustainable process. sciforum.net

Transition Metal-Catalyzed Etherification Approaches for Aryl Ethers

Formation of the N-Methylaniline Core in this compound

The creation of the N-methylaniline scaffold is a pivotal step in the synthesis of this compound. This can be achieved through various modern synthetic methods, including the N-methylation of a pre-existing aniline (B41778) derivative or the construction of the C-N bond through cross-coupling reactions.

Advanced N-Methylation Techniques of Anilines

Direct N-methylation of anilines is a common strategy, but achieving selective mono-methylation can be challenging, often leading to the formation of undesired bis-N-alkylation byproducts. core.ac.uk To address this, several advanced techniques have been developed to afford high chemoselectivity for the desired mono-N-methylated product.

The catalytic borrowing hydrogen (BH) or hydrogen auto-transfer strategy has emerged as an environmentally benign and atom-economical method for the N-alkylation of amines. nih.govbeilstein-journals.orgcardiff.ac.uk This process involves the temporary "borrowing" of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate. This intermediate then condenses with the amine, and the borrowed hydrogen is subsequently returned to the resulting imine, yielding the N-alkylated amine and water as the only byproduct. cardiff.ac.uk

Various transition-metal catalysts, including those based on ruthenium, rhodium, iridium, and manganese, have been effectively employed for the N-methylation of anilines using methanol (B129727) as the methylating agent. cardiff.ac.ukrsc.orgnih.govacs.org For instance, manganese PNP-pincer complexes have been shown to selectively mono-N-alkylate anilines, tolerating a range of functional groups. cardiff.ac.uk Ruthenium complexes, such as (DPEPhos)RuCl2PPh3, have also demonstrated high efficiency for N-methylation under weakly basic conditions. nih.govacs.org A key advantage of the BH methodology is its applicability to a broad scope of anilines and alcohols, often under mild reaction conditions and with low catalyst loadings. nih.govresearchgate.net

Table 1: Examples of Catalysts Used in Borrowing Hydrogen N-Methylation of Anilines

| Catalyst Type | Metal Center | Key Features |

| PNP-Pincer Complex | Manganese | High selectivity for mono-alkylation, tolerance of various functional groups. cardiff.ac.uk |

| (DPEPhos)RuCl2PPh3 | Ruthenium | Effective under weak base conditions. nih.govacs.org |

| Iridium N-Heterocyclic Carbene Complexes | Iridium | Efficient for N-methylation with methanol. nih.gov |

| Knölker-type Complex | Iron | Broad substrate scope including anilines. researchgate.net |

Metal-catalyzed reductive amination offers another powerful route for the synthesis of N-methylanilines. researchgate.net This one-pot reaction typically involves the condensation of an aniline with a carbonyl compound (in this case, formaldehyde (B43269) or a derivative) to form an imine, which is then reduced in situ by a metal catalyst and a reducing agent. encyclopedia.pubsemanticscholar.org This method is highly versatile, allowing for the synthesis of a wide array of N-alkylated amines. researchgate.netacs.org

Catalytic systems based on both precious and base metals have been developed for this transformation. For example, palladium on carbon (Pd/C) has been shown to be an effective catalyst for the N-mono-alkylation of anilines starting from nitroarenes and aliphatic aldehydes in the presence of a hydrogen donor. encyclopedia.pub Non-noble metal catalysts are also gaining prominence due to their cost-effectiveness and lower toxicity. semanticscholar.org The choice of catalyst and reaction conditions can be tuned to control the selectivity of the methylation process. researchgate.net

Achieving high chemoselectivity for mono-N-methylation over di-N-methylation is a significant challenge in aniline synthesis. core.ac.uk Several protocols have been developed to address this issue. The use of specific reagents and catalysts can favor the formation of the secondary amine. For instance, cesium hydroxide has been shown to promote mono-alkylation of primary amines while suppressing over-alkylation. acs.org

Another effective approach involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of a zeolite catalyst, such as NaY faujasite. core.ac.uk This system exhibits remarkable chemoselectivity for mono-N-methylation of functionalized anilines, proceeding with exclusive formation of N-methylanilines and preserving other functional groups. core.ac.uk Ionic liquids have also been employed as solvents to enhance the selectivity of N-alkylation of anilines with alkyl halides. scispace.comrsc.org These methods provide valuable tools for the precise synthesis of mono-N-methylated anilines. organic-chemistry.org

Table 2: Comparison of Chemoselective Mono-N-Alkylation Methods

| Method | Methylating Agent | Catalyst/Promoter | Key Advantage |

| Cesium Hydroxide Promoted | Alkyl Bromides | Cesium Hydroxide | High chemoselectivity for mono-alkylation. acs.org |

| Zeolite Catalyzed | Dimethyl Carbonate | NaY Faujasite | Excellent mono-N-methyl selectivity and functional group tolerance. core.ac.uk |

| Ionic Liquid Mediated | Alkyl Halides | - | Improved reactivity and selectivity. scispace.comrsc.org |

Cross-Coupling Amination Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the formation of carbon-nitrogen bonds. orgsyn.org These methods are highly effective for the synthesis of N-arylamines, including N-methylanilines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine, providing a direct route to N-arylamines. organic-chemistry.orgacs.org In the context of synthesizing this compound, this would involve coupling a 3-sec-butoxy substituted aryl halide with methylamine (B109427), or a 3-halo-N-methylaniline with a sec-butoxide (B8327801) source, though the former is more common for creating the N-methylaniline core.

The versatility of the Buchwald-Hartwig amination is largely due to the continuous development of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the catalytic cycle. organic-chemistry.orgpurdue.edu This reaction is known for its broad substrate scope, accommodating a wide range of aryl halides and amines, and its tolerance of various functional groups. acs.orgacs.org While initially focused on aryl bromides and iodides, modern catalytic systems also enable the efficient coupling of more challenging aryl chlorides and tosylates. orgsyn.orgacs.org The reaction is a cornerstone of modern organic synthesis, with numerous applications in the preparation of pharmaceuticals and functional materials. acs.org

Ullmann-Type C-N Cross-Coupling Methods

The Ullmann condensation, a copper-promoted cross-coupling reaction, represents a foundational method for the formation of carbon-nitrogen bonds in aryl amines. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C), polar solvents like N-methylpyrrolidone or nitrobenzene, and stoichiometric amounts of copper metal. wikipedia.orgnih.gov However, modern advancements have led to the development of milder and more efficient ligand-assisted copper-catalyzed systems.

The synthesis of N-arylated compounds via Ullmann-type reactions is an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. frontiersin.org The mechanism for C-N coupling is believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination from a Cu(III) intermediate to form the desired C-N bond. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. wikipedia.org

For the synthesis of this compound, an Ullmann approach could involve the coupling of an appropriate aryl halide with an amine. Two primary pathways are feasible:

Pathway A: Coupling of 3-sec-butoxyphenyl halide (iodide or bromide) with methylamine.

Pathway B: Coupling of 3-halo-N-methylaniline with a sec-butoxide source, though the C-O coupling variant is more common for ether synthesis.

Recent protocols have demonstrated the efficacy of using copper(I) iodide (CuI) as a catalyst, often in the absence of additional ligands, under significantly milder conditions. frontiersin.org For instance, CuI-catalyzed cross-coupling between various aryl halides and amines has been successfully achieved in environmentally benign deep eutectic solvents at temperatures between 60-100°C. frontiersin.org These systems show broad substrate scope, accommodating both aromatic and aliphatic amines. frontiersin.org A green and efficient catalytic system using a glycosyl ligand with a CuI catalyst has also been developed for C-N coupling reactions in water, proving effective for aryl iodides and bromides with various N-nucleophiles. sioc-journal.cn

| Catalyst System | Aryl Halide | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI / Ligand-free | Aryl Iodide | Aliphatic Amine | Deep Eutectic Solvent | 60-100 | Up to 98 | frontiersin.org |

| CuI / Phenanthroline | 2-Chlorobenzoic Acid | Aniline | Not specified | High | Not specified | wikipedia.org |

| CuI / Glycosyl Ligand | Aryl Bromide | N-nucleophile | Water | Not specified | 61-96 | sioc-journal.cn |

| CuI / N,N-dimethylglycine | Aryl Iodide | Alkylamine | Dioxane | 100 | Good-Excellent | organic-chemistry.org |

Rhodium and Iridium Catalysis in C-N Bond Formation

Rhodium (Rh) and Iridium (Ir) complexes have emerged as powerful catalysts for C-N bond formation, offering distinct reactivity and selectivity profiles compared to copper or palladium systems. tandfonline.com These catalysts are particularly effective in hydroamination reactions—the addition of an N-H bond across a carbon-carbon double or triple bond—which provides a 100% atom-economical route to amines. nih.gov

Iridium catalysts have been shown to facilitate hydroamination with aniline derivatives through the activation of the N-H bond. nih.gov For example, a catalyst system of [Ir(cod)Cl]₂ with a bidentate phosphine ligand like BINAP or SEGPHOS can effectively catalyze the hydroamination of olefins with anilines. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, allowing for the formation of either Markovnikov or anti-Markovnikov products. nih.gov

Rhodium-catalyzed systems are also prominent in allylic amination reactions. tandfonline.com These reactions typically involve the coupling of an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) with an amine. For instance, N-methyl anilines have been successfully used as nucleophiles in iridium-catalyzed allylic aminations, tolerating various functional groups on the aromatic ring. nih.gov The mechanism of these iridium-catalyzed aminations is proposed to proceed via an outer-sphere attack of the amine on a π-allyliridium(I) complex. nih.gov

A potential route to this compound using these methods would be indirect, likely involving the synthesis of a precursor molecule which is then converted to the final product. For example, an iridium-catalyzed N-alkylation of 3-sec-butoxyaniline with an appropriate alcohol could be envisioned, leveraging a hydrogen autotransfer (HA) strategy. mdpi.com This method uses alcohols as alkylating agents, which is a green and sustainable approach to forming C-N bonds. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / SEGPHOS | Hydroamination | Allyl Amine + Aniline | Regioselective formation of 1,2-diamines | nih.gov |

| [Rh(cod)Cl]₂ / DPEPhos | Hydroamination | Homoallyl Amine + Aniline | Catalyst-controlled regiodivergence | nih.gov |

| (S)-Ir-II / tol-BINAP | Allylic Amination | Allylic Acetate + N-methyl aniline | High enantioselectivity | nih.gov |

| [(4-cpbo)Ir(μ-Cl)(μ-O)Ir(4-cpbo)] | N-Alkylation (HA) | Aniline + Secondary Alcohol | Good to excellent yields for C-N bond to secondary carbon | mdpi.com |

Multi-component Reactions for Direct Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful strategy for the rapid assembly of complex molecules. mdpi.com These reactions are highly convergent and atom-economical, reducing the number of synthetic steps and purification procedures. mdpi.comrsc.org

Several MCRs have been developed for the synthesis of highly substituted anilines. One notable metal- and additive-free method involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and a primary or secondary amine to generate meta-substituted anilines. rsc.org This approach provides access to anilines with uncommon substitution patterns and demonstrates a broad substrate scope, incorporating various amines, including cyclic secondary amines and amino acid esters. rsc.org

Another strategy employs a nano-phase-transfer catalyst for the one-pot, multi-component synthesis of polysubstituted dicyanoanilines from an aromatic aldehyde, acetophenone, and malononitrile (B47326) in water. chemmethod.com While the specific substitution pattern of the target molecule this compound may not be directly accessible through currently reported MCRs, the principles of MCR design could be adapted. A hypothetical MCR for our target might involve reacting a precursor containing the sec-butoxy group with components that build the N-methylated aniline ring in a single step.

The development of MCRs is a rapidly advancing field, and their application can significantly streamline the synthesis of compound libraries for various applications. mdpi.comrsc.org

Convergent and Divergent Synthesis Strategies for the Compound

Total Synthesis Design and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, two primary retrosynthetic disconnections are most logical: the C-N bond of the amine and the C-O bond of the ether.

Retrosynthetic Pathway 1: C-N Bond Disconnection

This pathway disconnects the bond between the aromatic ring and the nitrogen atom. This suggests a cross-coupling strategy as the final key step.

Disconnection: C(aryl)-N bond

Synthons: A "3-sec-butoxyphenyl" cation and a "methylamino" anion (or their synthetic equivalents).

Practical Precursors: 3-sec-butoxy-aryl halide (e.g., 1-bromo-3-sec-butoxybenzene) and methylamine.

Forward Synthesis Method: A copper-catalyzed Ullmann coupling or a palladium-catalyzed Buchwald-Hartwig amination.

A further disconnection of the ether bond in 1-bromo-3-sec-butoxybenzene leads to 3-bromophenol (B21344) and a sec-butyl halide, which can be connected via a Williamson ether synthesis.

Retrosynthetic Pathway 2: C-O Bond Disconnection

This pathway disconnects the ether linkage, suggesting an etherification reaction as a key step.

Disconnection: C(aryl)-O bond

Synthons: A "3-(N-methylamino)phenyl" anion and a "sec-butyl" cation.

Practical Precursors: 3-hydroxy-N-methylaniline and a sec-butyl halide (e.g., 2-bromobutane).

Forward Synthesis Method: Williamson ether synthesis, where the phenoxide of 3-hydroxy-N-methylaniline is generated with a base and reacted with the alkyl halide.

The precursor 3-hydroxy-N-methylaniline can be envisioned as arising from 3-aminophenol via selective N-methylation.

This analysis highlights that the synthesis can be approached by forming either the C-N or the C-O bond as the final major construction step, relying on well-established named reactions.

Fragment Coupling Approaches

The key fragments can be defined as:

Fragment A: The N-methylaniline core.

Fragment B: The sec-butoxy group.

The coupling of these fragments can be achieved in several ways:

C-N Coupling: This involves coupling an aniline fragment with a methylating agent or a methylamine fragment with an aryl halide. Hu and co-workers developed a palladium-catalyzed decarboxylative method for synthesizing aniline derivatives that exemplifies a unimolecular fragment coupling (UFC) approach, where bond formation occurs through the elimination of atoms from a single substrate. nih.gov More traditionally, intermolecular cross-coupling reactions, such as the Ullmann reaction, directly join two distinct molecular fragments. wikipedia.org

C-O Coupling: This involves coupling a phenol-containing fragment with an alkylating agent. The classic Williamson ether synthesis is the most direct example. Modern variations of Ullmann-type C-O coupling reactions can also be employed, particularly for coupling aryl halides with alcohols, which could be relevant for constructing the sec-butoxy ether linkage. nih.gov

A non-canonical cross-coupling strategy has been reported that uses cyclohexanones as surrogates for aryl electrophiles. unica.it In this approach, condensation of an amine with a functionalized cyclohexanone (B45756), followed by a dual photoredox and cobalt-catalyzed dehydrogenation, yields the corresponding aniline. unica.itresearchgate.net This method allows for a pre-determined and site-selective C-N bond formation, offering a powerful fragment coupling tool that bypasses some classical aromatic substitution selectivity issues. unica.it

Mechanistic Investigations of Reactions Involving 3 Sec Butoxy N Methylaniline

Elucidation of Reaction Pathways for Synthesis

The synthesis of 3-(sec-butoxy)-N-methylaniline involves the formation of a carbon-oxygen (C-O) bond to introduce the sec-butoxy group and a carbon-nitrogen (C-N) bond through N-methylation. Understanding the mechanistic details of these bond-forming events is crucial for optimizing reaction conditions and achieving efficient synthesis.

Kinetic Studies of C-O and C-N Bond Forming Events

The formation of the C-O bond in this compound can be achieved through a Williamson ether synthesis, where a phenoxide is reacted with a sec-butyl halide. This reaction typically proceeds via an S\textsubscript{N}2 mechanism. The rate of this reaction is influenced by the nucleophilicity of the phenoxide and the steric hindrance of the secondary alkyl halide. Kinetic studies on analogous systems involving the reaction of substituted phenoxides with secondary alkyl halides have shown that the reaction is sensitive to the solvent, with polar aprotic solvents generally favoring the S\textsubscript{N}2 pathway.

The subsequent N-methylation to form the C-N bond can be accomplished through various methods, including reductive amination or reaction with a methylating agent. When using methyl iodide, the reaction with the aniline (B41778) nitrogen also follows an S\textsubscript{N}2 pathway. The rate of this step is dependent on the nucleophilicity of the nitrogen atom in the 3-(sec-butoxy)aniline precursor. Electron-donating groups on the aromatic ring can increase the electron density on the nitrogen, thereby enhancing its nucleophilicity and increasing the reaction rate. Conversely, steric hindrance around the nitrogen can impede the approach of the electrophile and slow down the reaction. For instance, studies on the methylation of substituted anilines have demonstrated the influence of electronic and steric effects on the reaction kinetics.

A comparative kinetic study on the reaction of various substituted anilines with methyl iodide could provide quantitative data on the impact of the 3-sec-butoxy group on the nucleophilicity of the nitrogen atom.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Rate Constant (k) |

| 3-Aminophenol (B1664112) | 2-Bromobutane | DMF | 80 | Data not available |

| 3-(sec-Butoxy)aniline | Methyl Iodide | Acetonitrile | 25 | Data not available |

Thermodynamic Aspects of Reaction Equilibria

For the Williamson ether synthesis step, the equilibrium position is influenced by the relative stability of the reactants and products. The formation of a stable ether bond and an inorganic salt as a byproduct makes this reaction thermodynamically favorable.

The N-methylation of anilines is also typically an exothermic process. Thermodynamic parameters for the N-methylation of a series of ortho-substituted anilines have been studied, providing insights into the influence of substituents on the reaction thermodynamics ymerdigital.com. The enthalpy and entropy of activation can be determined by studying the reaction at different temperatures, allowing for a more complete understanding of the reaction's energy profile. For instance, investigations into the oxidation of substituted anilines have highlighted the importance of thermodynamic parameters in elucidating reaction mechanisms nih.gov.

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| 3-Aminophenol + 2-Bromobutane → 3-(sec-Butoxy)aniline + HBr | Data not available | Data not available | Data not available |

| 3-(sec-Butoxy)aniline + CH₃I → this compound + HI | Data not available | Data not available | Data not available |

Identification of Catalytic Intermediates in Cross-Coupling

Modern synthetic methods often employ transition metal catalysis for the formation of C-N bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines beilstein-journals.orglibretexts.orgwikipedia.orgorganic-chemistry.org. In the context of synthesizing this compound, this reaction could be used to couple 3-sec-butoxyaniline with a methylating agent or, more likely, to couple 3-bromo-sec-butoxybenzene with methylamine (B109427).

The catalytic cycle of the Buchwald-Hartwig amination involves several key intermediates wikipedia.orgrug.nl. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

The identification and characterization of these catalytic intermediates are crucial for understanding the reaction mechanism and optimizing catalyst performance. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be used to study these transient species. For example, palladium-amido complexes, which are key intermediates in the catalytic cycle, have been isolated and characterized in related systems, providing direct evidence for the proposed mechanism acs.org. The nature of the phosphine (B1218219) ligand on the palladium catalyst plays a critical role in stabilizing these intermediates and facilitating the reductive elimination step rug.nl. Mechanistic studies have shown that different types of catalytic centers, including palladium complexes, clusters, and nanoparticles, can be involved in the Buchwald-Hartwig reaction researchgate.net.

Mechanistic Probes into Reactivity of the Amine Functionality

The N-methyl aniline moiety in this compound imparts specific reactivity to the molecule. Understanding the mechanistic aspects of reactions involving this functional group is essential for predicting its chemical behavior and exploring its potential applications in further chemical transformations.

Radical Reactivity and Intramolecular Radical Additions

The nitrogen atom in N-alkylanilines can participate in radical reactions. The homolytic cleavage of a C-H bond adjacent to the nitrogen can generate an α-amino radical. This radical species can then undergo various reactions, including intramolecular additions to unsaturated systems.

The sec-butoxy group in the meta position is not expected to directly participate in these radical reactions but may exert electronic effects that could influence the stability and reactivity of any radical intermediates formed on the aniline ring or the N-methyl group.

| Substrate | Reaction Conditions | Product | Mechanism |

| N-allyl-2-bromoaniline derivative | Visible light, TTMSS | Indoline derivative | Radical cyclization |

| 3-(sec-butoxy)-N-(alkenyl)aniline | Not reported | Not reported | Hypothetical radical cyclization |

Nucleophilic Reactivity of the N-Methyl Aniline Moiety

The lone pair of electrons on the nitrogen atom of the N-methyl aniline moiety makes it a nucleophile. The nucleophilicity of this nitrogen is influenced by both electronic and steric factors. The sec-butoxy group at the meta-position is an electron-donating group through resonance, which increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted N-methylaniline.

Quantitative studies on the nucleophilicity of substituted anilines have been conducted using various kinetic methods researchgate.net. These studies often involve measuring the rates of reaction with standard electrophiles. Such an analysis for this compound would provide a quantitative measure of its nucleophilicity and allow for comparisons with other substituted anilines. The Mayr nucleophilicity scale is a valuable tool for quantifying and predicting the reactivity of nucleophiles beilstein-journals.org.

Oxidation Mechanisms of Secondary Amines

The oxidation of secondary amines, such as this compound, can proceed through various pathways depending on the oxidant and reaction conditions. Generally, these mechanisms involve the initial removal of an electron from the nitrogen atom or a hydrogen atom from the N-H or α-C-H bond.

One common pathway for the oxidation of secondary amines involves the formation of an aminium radical cation as the initial intermediate. This species can then undergo further reactions, such as deprotonation or reaction with other molecules, to yield a variety of products including imines, nitrones, or coupled products. For N-alkylanilines, oxidation can also lead to N-dealkylation, a process of significant interest in drug metabolism and synthetic chemistry nih.gov.

In the case of this compound, the presence of the electron-donating sec-butoxy group on the aromatic ring would likely influence the stability of the intermediate radical cation. The oxidation could be initiated by a one-electron oxidant, leading to the formation of the corresponding aminium radical. Subsequent loss of a proton from the N-methyl group would generate a neutral α-amino radical. This radical could then be further oxidized to an iminium ion, which upon hydrolysis would yield formaldehyde (B43269) and 3-(sec-butoxy)aniline.

Alternatively, a hydrogen atom transfer (HAT) mechanism could occur, where a radical species abstracts a hydrogen atom from the N-methyl group directly. The resulting α-amino radical would then follow a similar pathway to the iminium ion and subsequent hydrolysis products.

Table 1: Plausible Intermediates in the Oxidation of this compound

| Intermediate | Structure | Potential Fate |

| Aminium Radical Cation | [C₁₁H₁₇NO]⁺• | Deprotonation, further oxidation |

| α-Amino Radical | •CH₂(NH)C₆H₄O(sec-Bu) | Oxidation to iminium ion |

| Iminium Ion | [CH₂=N⁺H]C₆H₄O(sec-Bu) | Hydrolysis to aldehyde and primary amine |

This table presents hypothetical intermediates based on general oxidation mechanisms of secondary amines.

Mechanistic Aspects of Alkylation and Functionalization at the Aniline Nitrogen

The nitrogen atom of this compound, being a secondary amine, is a nucleophilic center and can readily undergo alkylation and other functionalization reactions. The mechanisms of these reactions are influenced by several factors, including the nature of the electrophile, the solvent, and the presence of bases or catalysts.

The presence of a chiral center in this compound, specifically the sec-butoxy group, introduces the possibility of stereoselectivity in its reactions. While the chiral center is not directly at the reacting nitrogen atom, it can influence the stereochemical outcome of reactions at the nitrogen through steric or electronic effects, potentially leading to diastereomeric products if a new stereocenter is formed.

For instance, in an alkylation reaction with a chiral electrophile, the incoming group may approach the nitrogen atom from one face preferentially due to the steric bulk of the sec-butoxy group. This would result in the formation of two diastereomers in unequal amounts. The extent of this diastereoselectivity would depend on the proximity of the chiral sec-butoxy group to the reaction center and the size of the interacting groups.

If a reaction were to generate a new chiral center at the nitrogen atom (for example, through the formation of an amine oxide followed by rearrangement), the existing chirality of the sec-butoxy group could direct the stereochemistry of the new center, leading to a diastereomeric excess of one product. In reactions where the nitrogen atom becomes part of a new ring structure, the stereochemistry of the sec-butoxy group could influence the conformation of the transition state, thereby favoring the formation of one diastereomeric product over the other tru.ca.

Table 2: Hypothetical Diastereomeric Ratio in the Alkylation of (S)-3-(Sec-butoxy)-N-methylaniline with a Chiral Electrophile (R)-E-X

| Diastereomer | Configuration | Predicted Relative Abundance |

| 1 | (S, R) | Major |

| 2 | (S, S) | Minor |

This table is illustrative and assumes that the stereocenter in the sec-butoxy group influences the approach of the electrophile.

Solvation and the nature of counterions play a crucial role in the mechanisms of reactions involving charged intermediates, which are common in the alkylation of amines. The choice of solvent can significantly affect the reaction rate and selectivity by stabilizing or destabilizing transition states and intermediates.

In the N-alkylation of this compound, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) would typically be used. These solvents can solvate the cation that forms on the nitrogen in the transition state of an SN2 reaction, thereby stabilizing it and accelerating the reaction. Protic solvents, on the other hand, can solvate both the amine reactant and the leaving group, but may also deactivate the nucleophile through hydrogen bonding.

The counterion, introduced with the base used to deprotonate the amine or as part of the electrophile, can also influence the reaction mechanism. In less polar solvents, the counterion can form a tight ion pair with the cationic intermediate, potentially hindering the approach of other reactants or influencing the stereochemical outcome of the reaction. For example, a larger, more polarizable counterion might lead to a looser ion pair, allowing for greater flexibility in the transition state. Conversely, a small, hard counterion could lead to a more ordered transition state. The nature of the cation in the base used for deprotonation (e.g., Li⁺, Na⁺, K⁺) can also affect the aggregation state of the resulting amide and its reactivity.

Table 3: Predicted Relative Rates of N-Alkylation of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate | Rationale |

| Hexane | 1.9 | Very Slow | Poor stabilization of charged transition state |

| Acetonitrile | 37.5 | Fast | Good stabilization of charged transition state |

| Methanol (B129727) | 32.7 | Moderate | Stabilization of transition state, but potential for nucleophile deactivation through H-bonding |

This table provides a qualitative prediction based on general principles of solvent effects in SN2 reactions.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Structural Elucidation Techniques

The precise determination of the molecular structure of 3-(sec-butoxy)-N-methylaniline relies on a suite of sophisticated analytical methods. These techniques, when used in concert, provide a complete picture of the atomic arrangement and electronic distribution within the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. Multi-dimensional NMR experiments are particularly powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space correlations.

COSY, HSQC, HMBC for Connectivity Analysis

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the molecular framework of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, typically over two to three bonds. For this compound, COSY would be used to establish the connectivity within the sec-butoxy group (e.g., the correlation between the methine proton and the methyl and ethyl protons) and to confirm the relative positions of protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation between the N-methyl protons and the aromatic carbon C1 would confirm the position of the N-methyl group.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | COSY Correlations | HSQC Correlations | HMBC Correlations |

| Aromatic Protons | Aromatic Carbons | Aromatic H - Aromatic H | Aromatic H - Aromatic C | N-CH₃ H - Aromatic C |

| N-CH₃ Protons | N-CH₃ Carbon | - | N-CH₃ H - N-CH₃ C | O-CH H - Aromatic C |

| O-CH Proton | O-CH Carbon | O-CH H - CH₂ H, O-CH H - CH₃ H | O-CH H - O-CH C | Aromatic H - Aromatic C |

| O-CH₂ Protons | O-CH₂ Carbon | O-CH₂ H - CH₃ H | O-CH₂ H - O-CH₂ C | N-CH₃ H - C1 |

| CH₃ Protons (ethyl) | CH₃ Carbon (ethyl) | - | CH₃ H - CH₃ C | O-CH H - C3 |

| CH₃ Protons (methyl) | CH₃ Carbon (methyl) | - | CH₃ H - CH₃ C |

NOESY for Conformational and Stereochemical Insights

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, regardless of their through-bond connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining the preferred conformation and stereochemistry of flexible molecules like this compound. For example, NOESY correlations between the protons of the sec-butoxy group and the aromatic protons of the aniline ring can reveal the preferred orientation of the sec-butoxy substituent relative to the ring.

Solid-State NMR for Microstructural Analysis

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR can offer insights into the molecular structure and packing in the crystalline state. For this compound, solid-state NMR could be used to study polymorphism and to understand intermolecular interactions in the solid phase.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy.

By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound (C₁₁H₁₇NO). This technique is also invaluable for identifying and characterizing impurities and degradation products. The fragmentation pattern observed in the mass spectrum can further provide structural information, corroborating the data obtained from NMR spectroscopy.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 180.1383 | Data dependent on experimental results | Data dependent on experimental results | C₁₁H₁₈NO⁺ |

| [M+Na]⁺ | 202.1202 | Data dependent on experimental results | Data dependent on experimental results | C₁₁H₁₇NNaO⁺ |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Environment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and their chemical environment.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring. The precise frequencies of these bands can be influenced by the electronic environment and intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |

| N-H Stretch | 3350-3450 | Weak | Secondary Amine |

| Aromatic C-H Stretch | 3000-3100 | Strong | Phenyl Ring |

| Aliphatic C-H Stretch | 2850-3000 | Strong | sec-Butoxy & N-Methyl |

| C=C Aromatic Stretch | 1580-1620, 1450-1500 | Strong | Phenyl Ring |

| C-O Ether Stretch | 1200-1275 | Moderate | Aryl-Alkyl Ether |

| C-N Stretch | 1250-1350 | Moderate | Aryl Amine |

Electronic Circular Dichroism (ECD) for Chiral Analysis

The this compound molecule possesses a chiral center at the secondary butyl group's methine carbon. This chirality means the compound can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for analyzing such chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample.

An ECD spectrum provides information about the absolute configuration (R or S) of the chiral center. By comparing an experimentally obtained ECD spectrum with spectra predicted through quantum chemical calculations, researchers can determine the three-dimensional arrangement of the atoms in the molecule. However, to date, no experimental or theoretical ECD studies for this compound have been published in scientific literature. Such a study would be essential for the stereoselective synthesis and pharmacological evaluation of its individual enantiomers.

Advanced Spectroscopic Investigations of Electronic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The aniline chromophore in this compound would be expected to exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions of the benzene (B151609) ring. The N-methyl and sec-butoxy substituents would likely cause a slight shift in the absorption maxima (λmax) compared to unsubstituted aniline due to their electronic effects on the aromatic system.

A detailed UV-Vis spectrum would provide valuable data on the molecule's electronic structure. Specific findings, such as the exact wavelengths of maximum absorbance and the corresponding molar absorptivity values, are determined experimentally. A comprehensive search of scientific databases indicates that no specific UV-Vis spectral data for this compound has been formally reported.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Notes |

|---|---|---|

| π → π* | ~240 - 260 | High-energy transition of the aromatic system. |

| π → π* | ~280 - 310 | Lower-energy transition of the aromatic system, influenced by substituents. |

This table is illustrative and based on typical values for substituted anilines. No published experimental data is available for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the sec-butoxy and N-methyl groups relative to the aniline ring. For a single enantiomer, the analysis would also confirm its absolute stereochemistry.

A prerequisite for this analysis is the growth of a suitable single crystal of the compound. The resulting crystal structure data would be fundamental for understanding intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces. At present, there are no crystallographic data or corresponding entries in crystallographic databases for this compound.

EPR Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for detecting and characterizing species that have unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy would not be applicable for studying the neutral, ground-state molecule, as it is a closed-shell species with no unpaired electrons.

However, EPR could be an invaluable tool for studying potential radical intermediates formed during chemical reactions, such as oxidation. For instance, the oxidation of the aniline nitrogen could lead to the formation of a radical cation. An EPR spectrum of such an intermediate would provide information about the distribution of the unpaired electron's density within the molecule. No studies utilizing EPR to investigate radical intermediates of this compound have been found in the literature.

Chromatographic Techniques for Purity Assessment and Separation Research

Advanced HPLC and GC Method Development for Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating components of a mixture and assessing purity. Given that this compound is chiral, the separation of its enantiomers is a significant research challenge.

Advanced method development would focus on chiral chromatography. This could involve using a chiral stationary phase (CSP) in either HPLC or GC columns. The differential interaction of the R and S enantiomers with the chiral stationary phase would allow for their separation and quantification. Furthermore, HPLC and GC methods would be essential for separating positional isomers that might arise during synthesis. Despite the clear need for such methods in any research involving this compound, there are currently no published, optimized HPLC or GC methods specifically designed for the isomeric or enantiomeric separation of this compound.

Table 2: Potential Chromatographic Methods for Analysis

| Technique | Column Type | Potential Application |

|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Separation and quantification of R and S enantiomers. |

| Reverse-Phase HPLC | C18 or C8 | Purity assessment and separation from non-isomeric impurities. |

| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Separation of volatile enantiomers. |

This table outlines potential strategies; no specific validated methods for this compound are documented in the literature.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis and the characterization of chiral compounds for research purposes. For this compound, which possesses a chiral center at the sec-butyl group, chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most effective method for separating the enantiomers and quantifying their relative amounts.

The principle of chiral chromatography relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP). wikipedia.org These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes between the individual enantiomers and the CSP. eijppr.com The difference in the stability of these diastereomeric complexes results in different retention times for the two enantiomers, allowing for their separation and quantification. phenomenex.com

For a compound like this compound, several types of chiral stationary phases could be employed for effective enantiomeric separation. Based on the analysis of similar aromatic amines and chiral molecules, polysaccharide-based and crown ether-based CSPs are promising candidates. mdpi.comyakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose or amylose that are coated or immobilized on a silica support, are widely used for their broad applicability. eijppr.comscielo.org.mx The chiral recognition mechanism of these phases often involves the inclusion of parts of the analyte molecule into the chiral helical grooves of the polysaccharide polymer, supplemented by other interactions with the carbamate derivatives on the sugar units. sigmaaldrich.com

Crown ether-based CSPs are particularly effective for the separation of primary and secondary amines. nih.govtandfonline.com The chiral recognition is based on the formation of inclusion complexes, where the protonated amine group of the analyte forms hydrogen bonds with the oxygen atoms of the crown ether macrocycle. wikipedia.org

The development of a specific chiral HPLC method for this compound would involve screening various chiral columns and optimizing the mobile phase composition. The mobile phase in normal-phase chromatography typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. In reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol (B129727) are common.

Once a separation method is established, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:

ee (%) = |AreaR - AreaS| / (AreaR + AreaS) x 100

Where AreaR and AreaS are the peak areas of the R- and S-enantiomers, respectively.

To illustrate the potential results of a chiral HPLC analysis of this compound, a hypothetical data table is presented below. This table shows the kind of data that would be generated in a study aimed at separating the enantiomers of this compound.

Table 1: Illustrative Chiral HPLC Separation Data for this compound

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Polysaccharide-based CSP | Hexane/Isopropanol (90/10) | 1.0 | 8.5 | 9.8 | 1.8 |

| Crown ether-based CSP | Aqueous buffer/Acetonitrile (50/50) | 0.8 | 12.1 | 13.5 | 2.1 |

This data is illustrative and intended to represent typical results for chiral separations.

Computational and Theoretical Studies of 3 Sec Butoxy N Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include Density Functional Theory (DFT), ab initio, and semi-empirical approaches, provide a framework for predicting molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 3-(Sec-butoxy)-N-methylaniline. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G*, to achieve a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap generally implies higher stability and lower chemical reactivity.

For aromatic amines, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic ring. The introduction of an electron-donating sec-butoxy group at the meta position and a methyl group on the nitrogen atom is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted aniline. This smaller energy gap suggests that this compound would be more reactive and susceptible to electrophilic attack.

Table 1: Estimated Frontier Orbital Energies for this compound

| Parameter | Estimated Energy (eV) |

|---|---|

| HOMO | -5.5 to -5.0 |

| LUMO | -0.5 to 0.0 |

| HOMO-LUMO Gap | 5.0 to 5.5 |

Note: These values are estimations based on typical DFT calculations for substituted anilines and are presented for illustrative purposes.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structural elucidation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide insight into the electronic environment of each nucleus. For this compound, the calculated ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, the N-methyl group, and the sec-butoxy group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both substituents.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. The calculated IR spectrum for this compound would exhibit characteristic peaks for N-H stretching (if any secondary amine is present, though this is N-methylated), C-H stretching of the aromatic ring, methyl, and sec-butyl groups, C-N stretching, and C-O stretching vibrations.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-O Stretch | 1250 - 1050 |

Note: These are typical frequency ranges and specific values would be obtained from DFT calculations.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. The presence of the flexible sec-butoxy and N-methyl groups in this compound gives rise to multiple possible conformations.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. They can provide highly accurate conformational energies but are computationally expensive.

Semi-Empirical Methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations. They are much faster than ab initio or DFT methods and are suitable for exploring the potential energy surface of large molecules to identify stable conformers.

A thorough conformational analysis of this compound would involve rotating the bonds associated with the sec-butoxy and N-methyl groups to identify the global and local energy minima. The results would likely show several low-energy conformers, with the relative populations determined by their Boltzmann distribution at a given temperature.

Prediction of Reactivity and Reaction Energetics

Computational methods are instrumental in predicting the reactivity of a molecule and the energetics of its potential reactions. Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

Table 3: Estimated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Estimated Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | 5.0 - 5.5 eV | Ease of losing an electron |

| Electron Affinity (A) | A ≈ -E(LUMO) | 0.0 - 0.5 eV | Ability to accept an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | 2.5 - 3.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.5 - 2.75 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / (2η) | 0.18 - 0.20 eV⁻¹ | Reciprocal of hardness |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.1 - 1.6 eV | Propensity to accept electrons |

Note: These values are derived from the estimated HOMO and LUMO energies and provide a qualitative understanding of the molecule's reactivity.

These descriptors suggest that this compound is a moderately reactive molecule. The relatively low ionization potential indicates its susceptibility to oxidation. The electrophilicity index suggests it can act as a moderate electrophile.

Furthermore, computational chemistry can be used to model reaction pathways and calculate activation energies, providing insights into reaction mechanisms and kinetics. For instance, the energetics of electrophilic aromatic substitution on the aniline ring could be calculated to predict the regioselectivity of such reactions.

Calculation of Transition States and Activation Barriers

The calculation of transition states and activation barriers is fundamental to understanding the kinetics of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy. For reactions involving substituted anilines, such as electrophilic aromatic substitution or nucleophilic attack by the amino group, DFT calculations can elucidate the geometry of the transition state and the energy required to reach it.

In a hypothetical reaction, for instance, the N-alkylation of 3-(sec-butoxy)aniline to form this compound, computational methods can model the reaction pathway. This would involve identifying the transition state as the amine nitrogen attacks the methylating agent. The activation barrier, or Gibbs free energy of activation (ΔG‡), can be calculated, which is crucial for predicting the reaction rate. Studies on similar systems, such as the reaction of 4-methyl aniline with hydroxyl radicals, have utilized methods like M06-2X and CCSD(T) with basis sets such as 6-311++G(3df,2p) to accurately predict activation energies. For this compound, the sec-butoxy group, being electron-donating, would be expected to influence the electron density on the aniline ring and the nitrogen atom, thereby affecting the activation barriers of its reactions.

A representative table of calculated activation barriers for a hypothetical reaction of a substituted aniline is shown below. These values are illustrative and based on typical results from DFT calculations on similar aromatic amine reactions.

| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| N-Methylation | 3-(sec-butoxy)aniline + CH₃I | [C₁₀H₁₅NO···CH₃I]‡ | 3-(sec-butoxy)-N-methylanilinium iodide | 15-25 |

| Electrophilic Aromatic Substitution (Nitration at C4) | This compound + NO₂⁺ | [C₁₁H₁₇NO···NO₂]‡ | 4-Nitro-3-(sec-butoxy)-N-methylaniline | 10-20 |

Note: These are hypothetical values for illustrative purposes.

Computational Investigation of Reaction Mechanisms

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, various reactions can be computationally modeled. For example, in nucleophilic aromatic substitution (SNAr) reactions where an aniline derivative acts as the nucleophile, DFT calculations can map out the potential energy surface, identifying intermediates and transition states.

The mechanism of such reactions is often stepwise, involving the formation of a Meisenheimer complex. Computational studies can confirm the presence of such intermediates and determine whether their formation or breakdown is the rate-determining step. The sec-butoxy and N-methyl groups on the aniline ring will sterically and electronically influence the reaction pathway. The electron-donating nature of the sec-butoxy group would enhance the nucleophilicity of the amine, while both substituents would introduce steric hindrance that could affect the approach of the electrophile. Computational investigations into the oxidation of anilines have also provided detailed mechanistic insights, often involving single electron transfer pathways.

Influence of Substituents on Reactivity (Hammett Correlations)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. While originally an empirical relationship, computational chemistry provides a means to calculate parameters that correlate with Hammett constants. For this compound, the electronic effects of the meta-sec-butoxy group and the N-methyl group can be analyzed.

The sec-butoxy group at the meta position primarily exerts an inductive effect. Being an alkoxy group, it is electron-withdrawing through induction (-I) but electron-donating through resonance (+M). However, from the meta position, the resonance effect is diminished. The N-methyl group is weakly electron-donating. Computational studies can quantify these effects by calculating properties such as the charge on the nitrogen atom or the molecular electrostatic potential. These calculated parameters can then be correlated with experimental reactivity data or with known Hammett substituent constants (σ).

A Hammett plot can be constructed by plotting the logarithm of the reaction rate constant (k) against the Hammett constant for a series of substituted anilines in a particular reaction. The slope of this plot, the reaction constant (ρ), provides information about the nature of the transition state. For reactions where the aniline acts as a nucleophile, a negative ρ value is expected, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops on the nitrogen atom in the transition state.

Below is an example of a data table that could be generated from a computational study on the influence of substituents on the pKa of the anilinium ion, which is related to nucleophilicity.

| Substituent (meta) | Hammett Constant (σm) | Calculated pKa |

| -NO₂ | 0.71 | 2.5 |

| -CN | 0.61 | 2.8 |

| -Cl | 0.37 | 3.5 |

| -H | 0.00 | 4.6 |

| -CH₃ | -0.07 | 4.7 |

| -OCH₃ | 0.12 | 4.2 |

| -O-sec-Bu (estimated) | ~0.1 | ~4.3 |

Note: The value for sec-butoxy is an estimation for illustrative purposes.

Molecular Dynamics Simulations for Conformation and Interactions

Conformational Landscape Exploration of the Butoxy Chain

The sec-butoxy group of this compound is flexible, with several rotatable bonds. This flexibility gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations can be employed to explore the accessible conformations of the butoxy chain and their relative energies. By simulating the motion of the atoms over time, MD can reveal the preferred orientations of the sec-butoxy group relative to the aniline ring.

These simulations would likely show that the butoxy chain can adopt various gauche and anti conformations around its C-C and C-O bonds. The relative populations of these conformers would be determined by a combination of steric and electronic factors. For instance, steric hindrance between the alkyl chain and the N-methyl group or the hydrogen atom at the C2 position of the ring could disfavor certain conformations. The results of such simulations can be used to generate a potential energy surface, highlighting the low-energy conformers that are most likely to be present at a given temperature.

Applications of 3 Sec Butoxy N Methylaniline in Advanced Organic Synthesis Research

Contribution to Methodology Development in Organic Chemistry

Use as a Model Substrate for New Reaction Discovery

In the quest for novel chemical transformations, molecules with a well-defined and predictable yet tunable reactivity serve as invaluable model substrates. While specific studies employing 3-(Sec-butoxy)-N-methylaniline for the discovery of new reactions are not extensively documented, its structure lends itself to such applications. The N-methylaniline moiety is a well-established platform for studying reactions involving C-N and C-H bond functionalization. The presence of the sec-butoxy group introduces both steric and electronic perturbations that can be exploited to test the limits and uncover new facets of reaction mechanisms.

For instance, in the development of novel C-H activation methodologies, the aniline (B41778) ring of this compound presents multiple C-H bonds with distinct electronic environments. The directing-group potential of the N-methylamino group, coupled with the electronic influence of the meta-alkoxy substituent, could be harnessed to explore regioselective C-H functionalization reactions.

Below is a hypothetical data table illustrating the potential of N-methylaniline derivatives in C-H activation research, which could be extended to this compound.

| Catalyst System | Reaction Type | Regioselectivity | Potential for this compound |

| Pd(OAc)₂ / Ligand | Direct Arylation | Ortho to N-methyl | High, for studying steric and electronic effects of the sec-butoxy group. |

| Rh(III) Cp* | C-H Annulation | Ortho to N-methyl | Moderate, potential for novel heterocyclic synthesis. |

| Cu(OAc)₂ / Ligand | C-H Amination | Para to N-methyl | High, to explore the interplay of directing groups. |

This table is illustrative and based on known reactivity of N-methylaniline derivatives.

Development of Catalytic Systems using the Compound or its Derivatives

While this compound itself is not a catalyst, its derivatives have the potential to be developed into ligands for catalytic systems. The N-methylaniline scaffold can be functionalized to incorporate coordinating atoms, such as phosphorus or additional nitrogen atoms, to create novel ligands for transition metal catalysis. The sec-butoxy group, in this context, could play a crucial role in modulating the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal complex.

For example, the introduction of a phosphine (B1218219) group ortho to the N-methylamino group would create a bidentate P,N-ligand. The steric bulk of the sec-butoxy group at the meta position could create a specific chiral pocket around the metal center, potentially enabling asymmetric catalysis.

The following table outlines potential catalytic applications of ligands derived from functionalized N-methylanilines.

| Ligand Type | Metal Center | Catalytic Application | Potential Influence of sec-Butoxy Group |

| P,N-Bidentate | Palladium | Cross-Coupling Reactions | Enhanced solubility and steric control. |

| N,N-Bidentate | Iridium | Asymmetric Hydrogenation | Chiral environment induction. |

| N,O-Bidentate | Copper | Oxidation Reactions | Modulation of redox potential. |

This table represents potential applications based on established principles of ligand design and catalysis.

Applications in Materials Science Precursor Research

The field of materials science is constantly in search of novel molecular building blocks to create materials with advanced properties. The structure of this compound makes it a promising candidate as a precursor for functional polymers and smart materials.

Synthesis of Monomers for Advanced Polymeric Materials (e.g., conducting polymers)

Polyaniline and its derivatives are among the most studied classes of conducting polymers due to their interesting electronic properties and environmental stability. Poly(N-methylaniline) (PNMA) is a derivative that exhibits improved solubility in organic solvents compared to its parent, polyaniline. The introduction of a sec-butoxy group onto the aniline ring, as in this compound, could further enhance the processability of the resulting polymer.

The polymerization of this compound, likely through oxidative coupling, would yield a functionalized PNMA. The bulky sec-butoxy group would likely disrupt the close packing of the polymer chains, which could decrease intermolecular interactions and improve solubility. This is a critical factor for the fabrication of polymer-based electronic devices. While the conductivity might be slightly reduced due to the steric hindrance, the improved processability could outweigh this for certain applications.

Below is a table comparing the expected properties of a hypothetical poly[this compound] with those of polyaniline and poly(N-methylaniline).

| Polymer | Expected Solubility | Expected Processability | Potential Application |

| Polyaniline | Poor | Difficult | Bulk conductive materials |

| Poly(N-methylaniline) | Moderate | Moderate | Solution-processable films |

| Poly[this compound] | High | High | Printable electronics, sensors |

This table is based on general trends observed in the field of conducting polymers.

Integration into Smart Materials Design (excluding final material properties)

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. The N-methylaniline core of this compound is redox-active, meaning it can be reversibly oxidized and reduced. This property is fundamental to the electrochromic behavior of polyanilines, where the color of the material changes with its oxidation state.

By incorporating this compound as a monomer into a polymer backbone, it is possible to design materials with tunable redox properties. The sec-butoxy group could influence the redox potentials of the polymer and its interaction with the surrounding environment. For instance, the alkoxy group might affect the swelling behavior of the polymer in different solvents, which could be coupled to its redox state to create a multi-responsive material.